molecular formula C19H20ClN3O2 B2736887 1-Benzyl-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 954697-43-9

1-Benzyl-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No.: B2736887
CAS No.: 954697-43-9
M. Wt: 357.84
InChI Key: RVPCUFWXDFTQLD-UHFFFAOYSA-N
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Description

1-Benzyl-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic urea derivative of interest in medicinal chemistry and neuroscience research. Its molecular architecture incorporates several pharmacophores commonly associated with biological activity. The unsymmetrical urea core is a privileged motif in drug discovery, known for its ability to engage in hydrogen bonding, which is critical for interactions with enzymatic targets and receptors . The compound also features a pyrrolidinone (5-oxopyrrolidine) scaffold, a structure prevalent in compounds with documented central nervous system (CNS) activity . Furthermore, the presence of both benzyl and 4-chlorophenyl substituents suggests potential for diverse hydrophobic and aromatic interactions within biological systems. Researchers can leverage this compound as a chemical tool for exploring new therapeutic avenues, particularly in the development of central nervous system agents. The synthesis of such unsymmetrical ureas has been advanced by modern methods utilizing hypervalent iodine reagents, allowing for efficient coupling under mild conditions and facilitating access to complex molecules for early-stage drug discovery . This product is intended for research purposes in laboratory settings only.

Properties

IUPAC Name

1-benzyl-3-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c20-16-6-8-17(9-7-16)23-13-15(10-18(23)24)12-22-19(25)21-11-14-4-2-1-3-5-14/h1-9,15H,10-13H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPCUFWXDFTQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorophenyl isocyanate with benzylamine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the formation of the urea linkage . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Benzyl-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 1-Benzyl-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves the reaction of appropriate precursors under controlled conditions. The compound's structure has been characterized using techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) . These methods confirm the presence of functional groups essential for its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrrolidine compounds possess antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies demonstrate that it can induce cytotoxic effects on cancer cell lines, including melanoma and colorectal cancer cells . The mechanisms underlying these effects may include apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects. Its structural similarity to known neuroprotective agents hints at potential applications in treating neurodegenerative diseases . Further research is needed to elucidate its mechanisms of action in neuronal protection.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzyl and pyrrolidine moieties can significantly influence biological activity . Investigations into various substituents on the phenyl ring have revealed that electron-donating or electron-withdrawing groups can enhance or diminish activity against specific targets.

Case Study 1: Antibacterial Evaluation

In a study evaluating antimicrobial efficacy, this compound was tested against a panel of bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 62.5 µg/mL, indicating moderate antibacterial activity .

Case Study 2: Anticancer Activity Assessment

A series of derivatives were synthesized based on the core structure of this compound and tested against human cancer cell lines using MTT assays. The results showed that certain derivatives exhibited significantly higher cytotoxicity against HT-29 colon adenocarcinoma cells compared to A375 melanoma cells .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, disrupting essential biological pathways. For instance, it may inhibit bacterial cell wall synthesis or interfere with cancer cell proliferation by targeting key signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound 1-benzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea (hereafter referred to as Compound A ) is a structurally related analog (see for structural details) . Below is a comparative analysis of the two compounds:

Table 1: Structural and Functional Comparison
Feature Target Compound Compound A
Urea Substituent 1-Benzyl, 3-((pyrrolidin-3-yl)methyl) 1-Benzyl, 3-(pyrrolidin-3-yl), 1-(2-hydroxyethyl)
Pyrrolidinone Substitution 1-(4-chlorophenyl) 1-(4-ethoxyphenyl)
Molecular Weight ~380–390 g/mol (estimated) 397.47 g/mol (reported)
Key Functional Groups Chlorine (electron-withdrawing) Ethoxy (electron-donating), hydroxyethyl (polar)

Electronic and Steric Effects

  • 4-Chlorophenyl vs. 4-Ethoxyphenyl: The chlorine atom in the target compound is electron-withdrawing, which may enhance the electrophilicity of adjacent groups and influence binding to hydrophobic pockets in biological targets. Steric hindrance from the ethoxy group (larger than chlorine) might reduce the accessibility of Compound A to active sites compared to the target compound.
  • Hydroxyethyl Group in Compound A :

    • The additional 2-hydroxyethyl group on the urea nitrogen introduces polarity, likely improving aqueous solubility. This modification is absent in the target compound, which may prioritize lipophilicity for membrane permeability (e.g., blood-brain barrier penetration).

Hypothesized Pharmacological Implications

  • Target Compound: The chloro-substituted pyrrolidinone may favor interactions with aromatic residues in enzyme active sites (e.g., kinases or proteases). Its lack of polar groups could enhance CNS penetration.
  • Compound A : The ethoxy and hydroxyethyl groups may shift activity toward peripheral targets (e.g., anti-inflammatory agents) due to increased solubility and reduced lipophilicity.

Biological Activity

1-Benzyl-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic organic compound notable for its complex structure, which includes a urea moiety and a pyrrolidinyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C20H22ClN3OC_{20}H_{22}ClN_{3}O with a molecular weight of approximately 320.78 g/mol. The structural features include:

  • Benzyl Group : Contributes to lipophilicity and potential receptor interactions.
  • Urea Moiety : Often associated with biological activity, particularly in enzyme inhibition.
  • Pyrrolidinyl Group : Imparts unique properties that may enhance biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes such as apoptosis, proliferation, and neurotransmission.

Inhibition Studies

Recent studies have explored the compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. For instance, docking studies indicated that similar compounds exhibit strong binding affinities to the active sites of these enzymes, suggesting that this compound may also possess such inhibitory properties .

Anticancer Activity

Research on related urea derivatives has shown promising anticancer activity. For example, derivatives featuring similar structural motifs have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through modulation of cell cycle regulators and pro-apoptotic factors .

Neuroprotective Effects

In neuropharmacology, compounds with a similar structure have been evaluated for their neuroprotective effects. Studies suggest that they may mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
1-Benzyl-3-(4-chlorophenyl)ureaUrea moiety without pyrrolidineModerate AChE inhibition
1-Benzyl-3-(3-chlorophenyl)ureaUrea moiety without pyrrolidineLow anticancer activity
1-Benzyl-3-[1-(4-chlorophenyl)-5-pyrrolidinone]Pyrrolidine without ureaNeuroprotective properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or urea coupling reactions. A typical approach involves reacting 1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethylamine with benzyl isocyanate under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. Purification is achieved via column chromatography using ethyl acetate/hexane gradients. Similar protocols for structurally related urea derivatives emphasize controlled reaction conditions to avoid side products like over-alkylated amines .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : Analyze 1^1H and 13^13C NMR spectra to confirm the presence of the chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and the pyrrolidinone carbonyl (δ ~170–175 ppm in 13^13C).
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z ~399.1 for C20H19ClN3O2+C_{20}H_{19}ClN_3O_2^+).
  • IR : Look for urea C=O stretching (~1640–1680 cm1^{-1}) and pyrrolidinone carbonyl (~1700 cm1^{-1}) .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

  • Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves well in DMSO or DMF. Stability studies suggest storage at –20°C under inert gas to prevent hydrolysis of the urea moiety. For biological assays, prepare stock solutions in DMSO and dilute in buffer (≤1% DMSO) to avoid solvent interference .

Advanced Research Questions

Q. How does the substitution pattern (e.g., chlorophenyl vs. fluorophenyl) influence biological activity?

  • Methodological Answer : Comparative studies on analogs (e.g., fluorophenyl vs. chlorophenyl substituents) reveal that electron-withdrawing groups like –Cl enhance receptor binding affinity in enzyme inhibition assays. For example, chlorophenyl derivatives show 2–3× higher IC50_{50} values against kinase targets compared to fluorophenyl analogs due to increased electrophilicity. Use molecular docking to validate interactions with active-site residues .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or target specificity. To address this:

  • Standardize Assays : Use validated protocols (e.g., ATP concentration in kinase assays).
  • Control for Metabolites : Monitor compound stability via LC-MS during prolonged incubations.
  • Cross-Validate : Compare results across orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Methodological Answer :

  • Core Modifications : Replace the benzyl group with bulkier substituents (e.g., naphthyl) to enhance hydrophobic interactions.
  • Pyrrolidinone Ring : Introduce methyl groups at the 3-position to improve metabolic stability.
  • Data-Driven Design : Use QSAR models trained on analogs (e.g., indole-containing ureas) to predict binding affinities .

Q. What experimental designs are recommended for elucidating the mechanism of action?

  • Methodological Answer :

  • Target Identification : Employ affinity chromatography with a biotinylated probe derived from the compound.
  • Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream effects in treated cells.
  • In Silico Screening : Perform molecular dynamics simulations to assess binding kinetics with putative targets like GPCRs or kinases .

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